(R)-BAY-598

Description

Propriétés

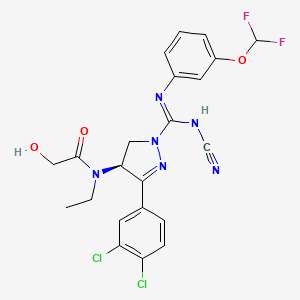

IUPAC Name |

N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJIRVZJJGFTK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-BAY-598: A Technical Guide to its Mechanism of Action on SMYD2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of (R)-BAY-598, a chemical probe for the protein lysine methyltransferase SMYD2. While its enantiomer, (S)-BAY-598, is a potent and selective inhibitor of SMYD2, understanding the activity of the (R)-enantiomer is crucial for structure-activity relationship studies and for use as a negative control in experiments. This guide details the binding kinetics, cellular effects, and the broader signaling context of SMYD2 inhibition.

Core Mechanism of Action

(R)-BAY-598 is the less active enantiomer of the potent and selective aminopyrazoline-based inhibitor of SMYD2. The primary mechanism of inhibition by the active enantiomer, (S)-BAY-598, is competitive with the peptide substrate and uncompetitive with the S-adenosylmethionine (SAM) cofactor.[1] This indicates that the inhibitor binds to the SMYD2-SAM complex at the substrate-binding site, preventing the methylation of SMYD2 substrates.[1] (R)-BAY-598, while significantly less potent, is presumed to act via the same mechanism.

The co-crystal structure of the active enantiomer, (S)-BAY-598, with SMYD2 reveals that it binds in the substrate-binding groove, with its dichlorophenyl moiety occupying the lysine-binding channel.[2][3] This structural insight explains the competitive nature of the inhibition with respect to the peptide substrate.

Quantitative Data

The inhibitory potency of (R)-BAY-598 and its enantiomer against SMYD2, along with the enzyme's kinetic parameters, are summarized below.

| Compound/Substrate | Parameter | Value | Reference |

| (R)-BAY-598 | IC50 | 1.7 µM | [2][4] |

| (S)-BAY-598 | IC50 | 27 ± 7 nM | [2] |

| (S)-BAY-598 (cellular) | IC50 | 58 nM | [3] |

| S-adenosylmethionine (SAM) | Km(app) | 60 nM | [2] |

| p53 peptide | Km(app) | 1 µM | [2] |

SMYD2 Signaling Pathways and Inhibition by BAY-598

SMYD2 is a lysine methyltransferase that acts on both histone and non-histone proteins, thereby regulating a multitude of cellular processes.[5] Its dysregulation has been implicated in various diseases, particularly cancer.[5][6] The following diagram illustrates some of the key signaling pathways involving SMYD2 and the point of intervention by BAY-598.

Caption: SMYD2 signaling pathways and the inhibitory action of BAY-598.

Experimental Protocols

SMYD2 Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantitatively measures the methylation of a substrate peptide by SMYD2 and is used to determine the IC50 of inhibitors.

Experimental Workflow:

Caption: Workflow for the SMYD2 Scintillation Proximity Assay.

Methodology:

-

Reaction Setup: The reaction is typically performed in a 384-well plate. Each well contains the SMYD2 enzyme, a biotinylated peptide substrate derived from p53, and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) in an appropriate assay buffer.[2]

-

Inhibitor Addition: Varying concentrations of (R)-BAY-598 are added to the reaction wells.

-

Incubation: The reaction is incubated at 37°C to allow for enzymatic methylation of the peptide substrate.

-

Termination: The reaction is stopped by the addition of a solution containing unlabeled SAM.

-

Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated p53 peptide. When the peptide is methylated with the [3H]-labeled methyl group, the proximity of the radioisotope to the scintillant in the bead generates a light signal.

-

Data Analysis: The light signal is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular p53 Methylation Assay (Western Blot)

This assay is used to assess the ability of (R)-BAY-598 to inhibit SMYD2 activity within a cellular context by measuring the methylation of its endogenous substrate, p53.

Methodology:

-

Cell Culture and Treatment: A suitable cell line with detectable levels of SMYD2 and p53 (e.g., KYSE-150 esophageal cancer cells) is cultured.[2][3] The cells are treated with increasing concentrations of (R)-BAY-598 for a specified period (e.g., 5 days).[2]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1).[2][3] A separate blot is probed with an antibody for total p53 to serve as a loading control.

-

Signal Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and quantified using an imaging system.

Logical Relationship of (R)-BAY-598's Effects

The following diagram illustrates the logical flow from the molecular interaction of (R)-BAY-598 with SMYD2 to the resulting cellular outcomes.

Caption: Logical flow from molecular binding to cellular effects of (R)-BAY-598.

References

- 1. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BAY-598 discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of (R)-BAY-598

Introduction

(R)-BAY-598 is the (R)-enantiomer of the potent and selective aminopyrazoline-based inhibitor of SMYD2 (SET and MYND domain containing protein 2), a protein lysine methyltransferase.[1][2] While its counterpart, (S)-BAY-598, is the biologically active enantiomer that potently inhibits SMYD2, (R)-BAY-598 serves as a crucial, less active control for research purposes.[1][2] SMYD2 has been identified as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, such as the tumor suppressor p53, thereby influencing gene transcription and signaling pathways.[2][3][4] This guide provides a detailed account of the discovery, synthesis, and biological characterization of (R)-BAY-598.

Discovery and Optimization

The discovery of BAY-598 was the result of a medicinal chemistry campaign aimed at identifying potent and selective inhibitors of SMYD2 suitable for in vivo studies.[2] The development process focused on an aminopyrazoline scaffold. The key publication by Eggert et al. (2016) in the Journal of Medicinal Chemistry details the structure-activity relationship (SAR) studies that led to the final compound.[2]

Researchers discovered that introducing a 3,4-dichlorophenyl moiety was a novel and effective way to occupy the methyl-lysine binding pocket of SMYD2.[2] Further optimization of the solvent-exposed region of the molecule led to the incorporation of an N-ethyl-2-hydroxyacetamide group, which improved the compound's physicochemical properties and cellular activity. The final compound, BAY-598 (a racemic mixture), was then separated into its constituent enantiomers, (S)-BAY-598 and (R)-BAY-598, to assess their differential biological activities.[2]

Biological Activity and Data

(S)-BAY-598 was identified as the active enantiomer, exhibiting potent inhibition of SMYD2, while (R)-BAY-598 was significantly less active.[2] This stereospecificity is common for chiral drugs, where the three-dimensional arrangement of atoms dictates the interaction with the biological target.[5][6] The quantitative data highlights the difference in potency between the two enantiomers.

Table 1: In Vitro Inhibitory Activity of BAY-598 Enantiomers [2]

| Compound | SMYD2 IC₅₀ (nM) | PAR1 IC₅₀ (μM) |

| (S)-BAY-598 | 27 | 1.7 |

| (R)-BAY-598 | 1700 | >30 |

Table 2: Cellular Activity of (S)-BAY-598

| Assay | IC₅₀ (nM) |

| Cellular p53K370me reduction | 58 |

Synthesis Pathway

The synthesis of (R)-BAY-598 involves the initial preparation of a racemic mixture followed by chiral separation. The detailed synthetic scheme is described in the primary literature.[2] The key steps involve the formation of the pyrazoline ring, followed by the addition of the cyano-guanidine group and the N-ethyl-2-hydroxyacetamide side chain.

Caption: Generalized synthesis pathway for (R)-BAY-598.

Experimental Protocols

General Synthesis of Racemic BAY-598

The synthesis is adapted from the methods described by Eggert et al. (2016).[2] The process begins with the reaction of appropriate precursors to form the core aminopyrazoline structure. This is followed by a multi-step sequence to introduce the side chains.

-

Formation of the Pyrazoline Core: A substituted phenylhydrazine is reacted with an appropriate α,β-unsaturated nitrile to form the racemic aminopyrazoline core.

-

Guanidinylation: The aminopyrazoline is reacted with a cyanamide derivative in the presence of a coupling agent to install the N-cyano-N'-phenylguanidine moiety.

-

Side Chain Acylation: The secondary amine on the pyrazoline ring is first ethylated via reductive amination. The resulting ethylamino intermediate is then acylated with acetoxyacetyl chloride, followed by deprotection of the acetyl group with a base like potassium carbonate in methanol to yield the final racemic product.[2]

Chiral Separation

The racemic mixture of BAY-598 is separated into its individual (R) and (S) enantiomers using supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[2]

-

Method: Chiral HPLC

-

Column: Chiralpak ID (or equivalent)

-

Mobile Phase: A mixture of hexane and ethanol (e.g., 7:3 ratio)[2]

-

Detection: UV detection at an appropriate wavelength.

-

The retention times for the (R) and (S) enantiomers will differ, allowing for their separation and collection.

SMYD2 Inhibition Assay (Biochemical)

This protocol measures the ability of a compound to inhibit the methyltransferase activity of SMYD2.

-

Reagents: Recombinant SMYD2 enzyme, S-adenosyl-L-methionine (SAM, methyl donor), a substrate peptide (e.g., derived from p53), and a detection system (e.g., radioactivity-based or fluorescence-based).

-

Procedure:

-

The SMYD2 enzyme is pre-incubated with various concentrations of the test compound ((R)-BAY-598 or (S)-BAY-598) in an assay buffer.

-

The methyltransferase reaction is initiated by adding the substrate peptide and SAM.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of methylated product is quantified.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Mechanism of Action

SMYD2 is a lysine methyltransferase that plays a role in cellular processes by methylating histone and non-histone proteins.[2][3] One of its key non-histone substrates is the tumor suppressor protein p53. Methylation of p53 at lysine 370 (K370) by SMYD2 inhibits p53's transcriptional activity, thereby suppressing its tumor-suppressive functions.[3] The active enantiomer, (S)-BAY-598, competitively inhibits SMYD2, preventing this methylation and restoring p53 function. Recent studies also suggest that BAY-598 can synergize with chemotherapeutic agents like doxorubicin by modulating the JAK/STAT signaling pathway in cancer cells.[7]

Caption: Inhibition of the SMYD2-p53 signaling pathway by (S)-BAY-598.

Conclusion

(R)-BAY-598 is the less active enantiomer of the potent SMYD2 inhibitor, BAY-598. Its primary role in research is to serve as a negative control to validate the on-target effects of its active counterpart, (S)-BAY-598. The discovery of this chemical probe has provided a valuable tool for elucidating the complex biology of SMYD2 and for exploring its potential as a therapeutic target in cancer and other diseases. The stereospecificity of its activity underscores the importance of chirality in drug design and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BAY-598 chemical structure and properties

An In-depth Technical Guide to (R)-BAY-598

This guide provides a comprehensive overview of the chemical structure, properties, and associated methodologies for (R)-BAY-598, a known inhibitor of the lysine N-methyltransferase SMYD2. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

(R)-BAY-598 is the (R)-enantiomer of the potent and selective SMYD2 inhibitor, BAY-598 (the (S)-enantiomer). It serves as a less active control compound in research settings.

| Identifier | Value |

| IUPAC Name | N-[(4R)-1-[(cyanoamino)[[3-(difluoromethoxy)phenyl]imino]methyl]-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N-ethyl-2-hydroxy-acetamide |

| CAS Number | 1906920-28-2[1] |

| Molecular Formula | C₂₂H₂₀Cl₂F₂N₆O₃[1][2] |

| Molecular Weight | 525.3 g/mol [1][2] |

| SMILES | ClC1=C(Cl)C=CC(C2=NN(/C(NC3=CC=CC(OC(F)F)=C3)=N\C#N)C[C@H]2N(C(CO)=O)CC)=C1[1] |

| InChI Key | OTTJIRVZJJGFTK-GOSISDBHSA-N[3] |

Physicochemical Properties

Detailed physicochemical data for the (R)-enantiomer is not extensively published. The data below primarily pertains to the more widely studied and potent (S)-enantiomer, often referred to as (S)-4 or simply BAY-598, and serves as a close reference.

| Property | Value | Notes |

| Formulation | A solid.[1] | |

| Solubility | Soluble in DMSO.[1][4] Insoluble in water.[5] | Specific aqueous solubility for (R)-BAY-598 is not available. The related (S)-enantiomer has low aqueous solubility (<5 mg/L).[6] |

| Purity | ≥98%[1][4] | |

| Storage | Store at -20°C.[4] |

Pharmacological Properties

(R)-BAY-598 is characterized by its inhibitory activity against SMYD2, albeit significantly lower than its (S)-counterpart.

| Parameter | Value / Description |

| Target | SET and MYND domain containing protein 2 (SMYD2) |

| Mechanism of Action | Peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor. It preferably binds to the SMYD2-SAM substrate complex.[6][7] |

| Biochemical Potency (IC₅₀) | 1.7 µM[6][8] |

| Cellular Potency (IC₅₀) | The cellular IC₅₀ for the potent (S)-enantiomer is approximately 60 nM.[8] Data for the (R)-enantiomer is not specified. |

| Selectivity | Selective for SMYD2 over protease-activated receptor 1 (PAR1), with an IC₅₀ of >30 µM for PAR1.[1] The (S)-enantiomer shows >100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases.[9] |

Pharmacokinetics (of the (S)-enantiomer)

Pharmacokinetic studies have been performed on the active (S)-enantiomer, providing insights into its in vivo behavior.

| Parameter | Species | Value |

| Blood Clearance | Rat | 1.6 L/h/kg (moderate)[6][8] |

| Bioavailability (Oral) | Rat | 24% (low)[6][8] |

Signaling Pathways

SMYD2 is a lysine methyltransferase that plays a significant role in cellular regulation by methylating both histone and non-histone proteins. A primary non-histone target is the tumor suppressor protein p53. Inhibition of SMYD2 by compounds like BAY-598 can reverse these effects.

Caption: SMYD2-mediated methylation of p53 at lysine 370, leading to transcriptional repression.

Experimental Protocols

The following are summaries of key experimental methodologies as described in the primary literature for the characterization of BAY-598 and its enantiomers.

A. Synthesis of (R/S)-BAY-598

The synthesis is a multi-step process detailed by Eggert et al. (2016). The core structure is built around a pyrazoline intermediate. The final steps involve the introduction of the N-ethylated hydroxyacetamide side chain. The enantiomers are then separated using preparative chiral HPLC.

Caption: Simplified synthesis workflow for BAY-598.[6][8]

B. Biochemical SMYD2 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the methyltransferase activity of SMYD2 to determine the IC₅₀ values of inhibitors.

-

Incubation: Recombinant His-tagged SMYD2 is incubated with the test compound (e.g., (R)-BAY-598) or DMSO (control).[10]

-

Reaction Initiation: A biotinylated p53-derived peptide substrate and [³H]-labeled S-adenosylmethionine (SAM) are added to start the methylation reaction.[6]

-

Quenching: The reaction is stopped.

-

Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated peptide. If the peptide has been methylated by SMYD2, the [³H] label is brought into close proximity to the scintillant in the beads, generating a light signal.

-

Measurement: The signal is measured using a scintillation counter. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀ value.

C. Cellular p53 Methylation Assay (Western Blot)

This method is used to confirm that the inhibitor can block SMYD2 activity within a cellular context.

-

Cell Culture and Treatment: A suitable cell line (e.g., KYSE-150 esophageal cancer cells, which overexpress SMYD2) is treated with increasing concentrations of the test compound for a specified period (e.g., 5 days).[6]

-

Protein Extraction: Total protein is extracted from the cells.

-

Western Blot:

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1).

-

A secondary antibody conjugated to a reporter enzyme is used for detection.

-

The signal is visualized, and a reduction in the p53K370me1 band indicates inhibition of SMYD2.[6] Total p53 levels are also measured as a loading control.

-

References

- 1. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis [pubmed.ncbi.nlm.nih.gov]

- 2. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SMYD2 suppresses p53 activity to promote glucose metabolism in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BAY-598 | Structural Genomics Consortium [thesgc.org]

- 10. medchemexpress.com [medchemexpress.com]

(R)-BAY-598: A Chemical Probe for SMYD2 - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-BAY-598, a potent and selective chemical probe for the protein lysine methyltransferase SMYD2. This document details its biochemical and cellular properties, provides experimental protocols for its use, and illustrates its application in studying SMYD2-mediated signaling pathways.

Introduction to (R)-BAY-598 and SMYD2

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a crucial role in regulating gene transcription and various signaling pathways through the methylation of histone and non-histone proteins.[1][2] SMYD2 has been implicated in several cancers, including esophageal squamous carcinoma, bladder carcinoma, and gastric cancer, often correlating with poor patient survival.[1][3] Key non-histone substrates of SMYD2 include the tumor suppressor proteins p53 and retinoblastoma (RB1), as well as STAT3 and the p65 subunit of NF-κB.[3][4][5][6]

(R)-BAY-598 is a potent, selective, and cell-active aminopyrazoline-based small molecule inhibitor of SMYD2.[1][7] It acts as a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, making it a valuable tool for elucidating the biological functions of SMYD2.[1][3][8] A structurally similar but significantly less active enantiomer, (S)-BAY-598, and an inactive control compound, BAY-369, are available for rigorous experimental control.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for (R)-BAY-598 and its corresponding control compound.

Table 1: In Vitro and Cellular Activity of (R)-BAY-598 and Control Compounds

| Compound | Target | Assay Type | IC50 | Notes | Reference |

| (R)-BAY-598 | SMYD2 | Biochemical (SPA) | 27 nM | Peptide-competitive | [1][3][9] |

| (R)-BAY-598 | SMYD2 | Cellular (p53K370 Methylation) | < 1 µM | Inhibition of p53 methylation in cells | [3] |

| (R)-BAY-598 | SMYD2 | Cellular (ICW) | 58 nM - 60 nM | Inhibition of AHNAK methylation | [1][10] |

| (S)-BAY-598 | SMYD2 | Biochemical (SPA) | 1.7 µM | The less active enantiomer | [1][11] |

| BAY-369 | SMYD2 | Biochemical (SPA) | > 70 µM | Inactive control compound | [3] |

Table 2: Selectivity Profile of (R)-BAY-598

| Target Class | Number of Targets Tested | Selectivity | Notes | Reference |

| Protein Methyltransferases | 32 | > 100-fold | Weak inhibition of SMYD3 (> 1 µM IC50) | [3][8][10][12] |

| Kinases | Not specified | No significant activity | KINOMEscan | [13] |

| Other Non-epigenetic Targets | Not specified | No significant activity | LeadProfilingScreen | [13] |

| PAR1 | 1 | > 50-fold | Some off-target activity noted | [1][8] |

SMYD2 Signaling Pathways

SMYD2 is involved in multiple signaling pathways that are critical in cancer progression and other diseases. (R)-BAY-598 can be utilized to dissect the role of SMYD2 in these complex networks.

Caption: SMYD2 signaling pathways and the inhibitory action of (R)-BAY-598.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of (R)-BAY-598 are provided below.

Biochemical Scintillation Proximity Assay (SPA) for SMYD2 Activity

This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by SMYD2.

Caption: Workflow for the SMYD2 Scintillation Proximity Assay.

Materials:

-

Recombinant human SMYD2

-

Biotinylated p53-derived peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

(R)-BAY-598 and control compounds dissolved in DMSO

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol)

-

Streptavidin-coated SPA beads

-

Microplates (e.g., 384-well)

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of (R)-BAY-598 and control compounds in DMSO.

-

In a microplate, add the compounds to the assay buffer.

-

Add recombinant SMYD2 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated p53 peptide and [³H]-SAM.

-

Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

-

Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.

-

Incubate for an additional period (e.g., 30 minutes) to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Western (ICW) Assay for p53 Lysine 370 Methylation

This assay measures the level of a specific protein modification within cells, providing a quantitative measure of target engagement by the inhibitor.

Materials:

-

Cells overexpressing SMYD2 and p53 (e.g., transfected HEK293T or KYSE-150 cells)

-

(R)-BAY-598 and control compounds

-

Cell culture medium and plates (e.g., 96-well)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% milk or BSA in PBS)

-

Primary antibody against mono-methylated p53 at Lysine 370 (p53K370me1)

-

Primary antibody for normalization (e.g., total p53 or a housekeeping protein)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)

-

Infrared imaging system

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of (R)-BAY-598 or control compounds for a specified duration (e.g., 24 hours).

-

Fix the cells by adding the fixing solution and incubating for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibody against p53K370me1 and the normalization primary antibody overnight at 4°C.

-

Wash the cells multiple times with PBS containing 0.1% Tween 20.

-

Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash the cells extensively.

-

Scan the plate using an infrared imaging system to detect the signals from both the target modification and the normalization protein.

-

Quantify the fluorescence intensity and normalize the p53K370me1 signal to the normalization protein signal.

-

Calculate cellular IC50 values from the dose-response curves.

MTT Assay for Cell Viability

This colorimetric assay assesses the effect of (R)-BAY-598 on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

(R)-BAY-598 and control compounds

-

Cell culture medium and 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach.

-

Treat the cells with various concentrations of (R)-BAY-598 or control compounds.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) if applicable.

Conclusion

(R)-BAY-598 is a well-characterized and highly valuable chemical probe for investigating the biological roles of SMYD2. Its potency, selectivity, and demonstrated cellular activity make it an essential tool for researchers in academia and industry. The data and protocols provided in this guide are intended to facilitate the effective use of (R)-BAY-598 in dissecting SMYD2-mediated signaling and in the development of novel therapeutic strategies targeting this important enzyme.

References

- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation | PLOS One [journals.plos.org]

- 2. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereospecific Activity of BAY-598 Enantiomers: A Technical Guide to their Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the differential biological activities of the (R) and (S) enantiomers of BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2. This document is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and oncology.

Introduction

BAY-598 has emerged as a critical chemical probe for elucidating the biological functions of SMYD2, a SET domain-containing methyltransferase implicated in various cancers through the methylation of both histone and non-histone proteins. A notable non-histone substrate of SMYD2 is the tumor suppressor protein p53. The stereochemistry of BAY-598 plays a pivotal role in its inhibitory activity, with the (S)-enantiomer demonstrating significantly greater potency than its (R)-counterpart. This guide will detail the quantitative differences in their activity, the experimental methodologies used for their characterization, and the signaling pathway in which they exert their effects.

Quantitative Biological Activity

The inhibitory potency of the (R) and (S) enantiomers of BAY-598 against SMYD2 was determined through biochemical and cellular assays. The data unequivocally demonstrates the stereospecific nature of this inhibition, with (S)-BAY-598 being the eutomer.

| Enantiomer | Assay Type | Target | Substrate | IC50 | Reference |

| (S)-BAY-598 | Biochemical (Scintillation Proximity Assay) | SMYD2 | p53 peptide | 27 nM | [1] |

| (R)-BAY-598 | Biochemical (Scintillation Proximity Assay) | SMYD2 | p53 peptide | 1,700 nM | [1] |

| (S)-BAY-598 | Cellular (p53 Methylation Assay) | Endogenous SMYD2 | Endogenous p53 | 58 nM | [2] |

Table 1: Comparative Inhibitory Potency of (R)-BAY-598 and (S)-BAY-598

Mechanism of Action

(S)-BAY-598 acts as a highly potent and selective inhibitor of SMYD2. Mechanistic studies have revealed that it functions as a peptide-competitive inhibitor, meaning it competes with the protein substrate (like p53) for binding to the enzyme. Concurrently, it is S-adenosylmethionine (SAM)-uncompetitive , indicating that it preferentially binds to the SMYD2-SAM complex.[3]

Experimental Protocols

Biochemical Inhibition Assay: Scintillation Proximity Assay (SPA)

This assay quantitatively measures the inhibition of SMYD2-mediated methylation of a biotinylated p53 peptide.

Principle: A biotinylated p53 peptide substrate is immobilized on streptavidin-coated SPA beads. Recombinant SMYD2 enzyme catalyzes the transfer of a radiolabeled methyl group from [³H]-SAM to the p53 peptide. When the radiolabeled peptide is in close proximity to the scintillant-impregnated beads, it elicits a light signal that is detected. Inhibitors of SMYD2 will reduce the incorporation of the radiolabel and thus decrease the light signal.

Detailed Protocol:

-

Reagents:

-

Recombinant human SMYD2 enzyme

-

Biotinylated p53 peptide substrate (sequence containing the target lysine)

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

Streptavidin-coated SPA beads

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds ((R)-BAY-598 and (S)-BAY-598) dissolved in DMSO

-

-

Procedure:

-

Add assay buffer, SMYD2 enzyme, and the test compound at various concentrations to a 384-well microplate.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the methylation reaction by adding a mixture of the biotinylated p53 peptide and [³H]-SAM.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop buffer containing an excess of non-radiolabeled SAM.

-

Add a suspension of streptavidin-coated SPA beads.

-

Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Centrifuge the plate to settle the beads.

-

Measure the light emission using a microplate scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute) is normalized to controls (no inhibitor and fully inhibited).

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Cellular Inhibition Assay: p53 Methylation in HEK293T Cells

This assay assesses the ability of the inhibitors to block the methylation of endogenous p53 by SMYD2 within a cellular context.

Principle: HEK293T cells, which endogenously express SMYD2 and p53, are treated with the test compounds. Following treatment, the level of p53 methylation at a specific lysine residue (K370) is quantified using an In-Cell Western assay with an antibody specific for the methylated form of p53.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of (S)-BAY-598 or (R)-BAY-598 for a specified duration (e.g., 24 hours).

-

-

Cell Fixation and Permeabilization:

-

Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Incubate the cells with a primary antibody specific for p53 methylated at lysine 370 (p53K370me1) overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate with a fluorescently labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.

-

For normalization, simultaneously incubate with a primary antibody against total p53, followed by a secondary antibody with a different fluorescent label (e.g., IRDye 680RD).

-

-

Data Acquisition and Analysis:

-

Wash the cells three times with PBS containing 0.1% Tween-20 and once with PBS.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both the methylated p53 signal and the total p53 signal.

-

Normalize the methylated p53 signal to the total p53 signal.

-

Calculate the IC50 value by plotting the normalized signal against the inhibitor concentration.

-

Visualizations

SMYD2 Signaling Pathway and Inhibition

Caption: SMYD2 catalytic cycle and its inhibition by (S)-BAY-598.

Experimental Workflow for Biochemical SPA

Caption: Workflow for the SMYD2 Scintillation Proximity Assay.

Experimental Workflow for Cellular p53 Methylation Assay

Caption: Workflow for the In-Cell Western p53 Methylation Assay.

Conclusion

The enantiomers of BAY-598 exhibit a profound difference in their ability to inhibit the methyltransferase activity of SMYD2. The (S)-enantiomer is a highly potent, peptide-competitive, and SAM-uncompetitive inhibitor, both in biochemical and cellular assays. In contrast, the (R)-enantiomer is significantly less active, highlighting the critical importance of stereochemistry in the design of targeted epigenetic therapies. The detailed protocols and workflows provided herein offer a comprehensive resource for researchers seeking to further investigate the role of SMYD2 in health and disease using this valuable chemical probe.

References

- 1. genecards.org [genecards.org]

- 2. SMYD2 SET and MYND domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

SMYD2 substrates affected by (R)-BAY-598

An In-depth Technical Guide on SMYD2 Substrates Affected by (R)-BAY-598

For Researchers, Scientists, and Drug Development Professionals

Abstract

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in various diseases, most notably cancer, through the methylation of both histone and non-histone proteins.[1][2][3][4][5] The development of potent and selective chemical probes is crucial for elucidating the complex biology of SMYD2 and validating it as a therapeutic target.[4][5] (R)-BAY-598 is a potent, selective, and cell-active aminopyrazoline-based inhibitor of SMYD2 that functions as a peptide-competitive inhibitor.[1][2][4] This document provides a comprehensive technical overview of the known , presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to SMYD2 and (R)-BAY-598

SMYD2 is a member of the SMYD family of protein methyltransferases that monomethylates lysine residues on various substrates.[1][2][4] Its targets include the tumor suppressor proteins p53 and Retinoblastoma (Rb), as well as other proteins involved in cellular signaling and regulation like AHNAK and PARP1.[1][2][6][7] Overexpression of SMYD2 is correlated with poor patient survival in several cancers, including esophageal squamous carcinoma and bladder carcinoma, making it an attractive target for therapeutic intervention.[1][2][6]

(R)-BAY-598 (also referred to as (S)-4 in key publications) is a highly potent and selective chemical probe for SMYD2.[2][6] It exhibits a unique chemotype compared to other known inhibitors like LLY-507 and AZ505.[1] (R)-BAY-598 acts competitively with the peptide substrate and uncompetitively with the S-adenosylmethionine (SAM) cofactor, indicating it preferably binds to the SMYD2-SAM complex.[7] Its potent cellular activity and suitability for in vivo studies make it an invaluable tool for exploring SMYD2 function.[1][4][8]

Key SMYD2 Substrates Modulated by (R)-BAY-598

(R)-BAY-598 has been demonstrated to effectively inhibit the methylation of several key non-histone substrates of SMYD2.

Tumor Suppressor Protein p53

The best-characterized non-histone substrate of SMYD2 is the tumor suppressor p53.[2] SMYD2 monomethylates p53 at lysine 370 (K370), a post-translational modification that reduces the DNA-binding efficiency of p53 and subsequently inhibits its transcriptional activity and pro-apoptotic functions.[1][2][6] (R)-BAY-598 potently reverses this effect, inhibiting the methylation of p53K370 both in vitro and in cellular contexts.[1][2][7]

AHNAK Nucleoprotein

Recent proteomic studies have identified AHNAK as a novel cellular substrate of SMYD2.[2][6] (R)-BAY-598 treatment effectively reduces the methylation of AHNAK without altering the total protein expression levels.[2][6][7] The strong signal from AHNAK methylation has been leveraged to develop a robust In-Cell Western assay for screening and optimizing SMYD2 inhibitors.[2][6]

Retinoblastoma Protein (Rb)

SMYD2 is known to methylate the Retinoblastoma protein (Rb), another critical tumor suppressor involved in cell cycle regulation.[1][6][9] Specifically, SMYD2 methylates Rb at lysine 810, which enhances Rb phosphorylation and promotes cell cycle progression.[9] While Rb is a confirmed substrate, specific quantitative data on the direct inhibition of its methylation by (R)-BAY-598 is less detailed in current literature compared to p53.

Downstream Cellular Effects

Inhibition of SMYD2 by (R)-BAY-598 leads to significant downstream consequences beyond direct substrate modulation.

Downregulation of TMPRSS2

A notable downstream effect of (R)-BAY-598 is the downregulation of Transmembrane Protease, Serine 2 (TMPRSS2) on both mRNA and protein levels.[10] This was observed in human intestinal (Caco-2, HT-29) and airway (Calu-3) epithelial cells.[10] As TMPRSS2 is a host cell factor essential for the priming of the SARS-CoV-2 spike protein, this finding suggests a potential therapeutic application for (R)-BAY-598 in COVID-19.[10]

Quantitative Data Summary

The inhibitory potency of (R)-BAY-598 against SMYD2 has been quantified across various assays.

| Parameter | Target/Assay | Value | Reference(s) |

| In Vitro IC₅₀ | p53K370 Methylation (SPA Assay) | 27 nM | [1][6][8] |

| Cellular IC₅₀ | p53 Methylation (HEK293T Overexpression) | 58 nM | [2][6] |

| Cellular IC₅₀ | p53K370 Methylation | < 1 µM | [1][8] |

| Control Compound | In Vitro p53K370 Methylation (BAY-369) | > 70 µM | [1][8] |

| Effective Concentration | TMPRSS2 Downregulation (HT-29/Caco-2 cells) | 20 µM | [10] |

Visualizations: Pathways and Workflows

Caption: SMYD2-p53 signaling pathway and the inhibitory action of (R)-BAY-598.

Caption: Experimental workflow for determining the cellular IC₅₀ of (R)-BAY-598 on p53.

Caption: Logical relationships of SMYD2 inhibition by (R)-BAY-598 and its effects.

Detailed Experimental Protocols

In Vitro p53 Peptide Methylation Assay (Scintillation Proximity Assay)

This protocol is adapted from methodologies used to determine the in vitro potency of SMYD2 inhibitors.[6]

-

Reagents & Materials: Recombinant human SMYD2, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), biotinylated p53 peptide substrate (residues 366-385), Streptavidin-coated SPA beads, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).

-

Compound Preparation: Prepare a serial dilution of (R)-BAY-598 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Mixture: In a 96-well or 384-well plate, combine the assay buffer, SMYD2 enzyme, and the test compound ((R)-BAY-598) or DMSO vehicle.

-

Initiation: Start the reaction by adding a mixture of the p53 peptide substrate and [³H]-SAM. The final concentrations should be at or below the apparent Kₘ values (Kₘ(app) for p53 peptide is ~1 µM; Kₘ(app) for SAM is ~60 nM).[6]

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction by adding a stop solution containing excess unlabeled SAM and EDTA. Add the Streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing the incorporated [³H]-methyl group into proximity, which generates a detectable light signal.

-

Data Analysis: Measure the signal using a microplate scintillation counter. Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Cellular p53 Methylation Assay (HEK293T Overexpression)

This benchmark assay is used to confirm the cell permeability and on-target activity of the inhibitor.[2][6]

-

Cell Culture & Transfection: Culture HEK293T cells in appropriate media (e.g., DMEM with 10% FBS). Co-transfect cells with expression vectors for FLAG-tagged human SMYD2 and FLAG-tagged human p53 using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serially diluted (R)-BAY-598 or DMSO vehicle. Incubate for an additional 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for monomethylated p53-K370 (e.g., polyclonal antibody SY46).[2][6]

-

Incubate separate membranes or strip and re-probe with antibodies against total p53 (to confirm expression levels are unaffected) and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

-

Data Analysis: Perform densitometry on the bands to quantify the ratio of methylated-p53 to total-p53. Plot the concentration-dependent decrease in methylation to determine the cellular IC₅₀.

In-Cell Western (ICW) Assay for AHNAK Methylation

This higher-throughput cellular assay is used for compound optimization.[2][6]

-

Cell Culture & Treatment: Seed cells (e.g., KYSE-150) in a 96-well plate and allow them to adhere. Treat with serially diluted (R)-BAY-598 for a specified duration (e.g., 72 hours).

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Antibody Incubation: Incubate cells with a primary antibody specific for methylated AHNAK and a normalization antibody (e.g., anti-Actin).

-

Secondary Antibody & Detection: Incubate cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Imaging & Analysis: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the methylated target and normalize it to the intensity of the loading control. This normalized signal is used to determine the dose-dependent inhibition of AHNAK methylation.

Conclusion

(R)-BAY-598 is a well-characterized, potent, and selective inhibitor of SMYD2 that serves as a critical tool for target validation and functional studies. It effectively inhibits the methylation of key substrates, including p53 and AHNAK, leading to downstream cellular consequences such as the modulation of apoptosis and the expression of other proteins like TMPRSS2. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to utilize (R)-BAY-598 in their investigations into the multifaceted roles of SMYD2 in health and disease.

References

- 1. BAY-598 | Structural Genomics Consortium [thesgc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. RB1 Methylation by SMYD2 Enhances Cell Cycle Progression through an Increase of RB1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BAY-598 selectivity profile against other methyltransferases

An In-Depth Technical Guide on the Selectivity Profile of BAY-598

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of BAY-598, a potent and selective chemical probe for the protein lysine methyltransferase SMYD2. It includes quantitative data on its activity against other methyltransferases, detailed experimental protocols, and visualizations of its mechanism of action and related cellular pathways.

Introduction and Stereochemistry

BAY-598 is a potent, cell-active, and substrate-competitive inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cancers through the methylation of both histone and non-histone proteins.[1] A critical detail for researchers is that the inhibitory activity resides in the (S)-enantiomer. The (S)-enantiomer, referred to as (S)-4 in developmental literature, exhibits an IC₅₀ of 27 nM against SMYD2. In contrast, its counterpart, the (R)-enantiomer or (R)-4, is over 50-fold less active, with an IC₅₀ of 1.7 µM.[2][3] For the purpose of this guide, "BAY-598" will refer to the active (S)-enantiomer.

Selectivity Profile of (S)-BAY-598

(S)-BAY-598 demonstrates remarkable selectivity for SMYD2. It was profiled against a panel of 32 other methyltransferases, where it displayed a greater than 100-fold selectivity for its primary target.[4] This high degree of selectivity makes it an excellent tool for probing the specific biological functions of SMYD2.

Table 1: Quantitative Selectivity Data for (S)-BAY-598

| Target Methyltransferase | IC₅₀ (nM) | Fold Selectivity vs. SMYD2 | Notes |

| SMYD2 (Primary Target) | 27 | 1x | Potent biochemical inhibition.[5][6] |

| SMYD3 | >1,000 | >37x | Weakly inhibited.[2][3] |

| SUV420H1 | Not specified | >100x | Part of a panel of 32 methyltransferases showing high selectivity.[4] |

| SUV420H2 | Not specified | >100x | Part of a panel of 32 methyltransferases showing high selectivity.[4] |

| Other Methyltransferases (Panel of 32) | Not specified | >100x | BAY-598 shows broad selectivity against a large panel of other methyltransferases.[4] |

Mechanism of Action

Kinetic analyses have elucidated the specific mechanism by which BAY-598 inhibits SMYD2. The inhibitor is competitive with the peptide substrate and uncompetitive with the S-adenosylmethionine (SAM) cofactor.[2][3][7] This suggests an ordered binding mechanism where the SAM cofactor must first bind to SMYD2, creating a complex to which BAY-598 then preferably binds, competing with the target peptide substrate.[3][7]

Caption: Mechanism of (S)-BAY-598 action on SMYD2.

Key Signaling Pathway: SMYD2 and p53 Regulation

One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53.[3] SMYD2 specifically monomethylates p53 at lysine 370 (K370). This post-translational modification is reported to reduce the DNA-binding efficiency of p53, thereby inhibiting the transcriptional activation of its target genes, which are crucial for cell-cycle arrest and apoptosis.[2][3] By inhibiting SMYD2, BAY-598 prevents p53 methylation, restoring its tumor-suppressive functions. This makes the combination of BAY-598 with DNA-damaging agents like doxorubicin a promising therapeutic strategy.[7]

Caption: Inhibition of p53 methylation by (S)-BAY-598.

Experimental Protocols

The characterization of BAY-598 involved robust biochemical and cellular assays to determine its potency and selectivity.

Biochemical Assay: Scintillation Proximity Assay (SPA)

The primary method for determining the in vitro IC₅₀ of BAY-598 against SMYD2 was a Scintillation Proximity Assay (SPA). This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate.

Methodology:

-

Reaction Mixture: The reaction is performed in wells containing recombinant SMYD2 enzyme, a biotinylated p53-derived peptide substrate, and the cofactor [³H]-SAM.

-

Inhibitor Addition: Test compounds, such as BAY-598, are added in various concentrations.

-

Incubation: The mixture is incubated to allow the methylation reaction to proceed.

-

Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated peptide substrate.

-

Signal Measurement: If the peptide has been methylated, the [³H] label is brought into close proximity with the scintillant in the beads, generating a light signal that is measured by a microplate scintillation counter. The signal intensity is proportional to the enzyme activity.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAY 598 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 5. BAY-598 | Structural Genomics Consortium [thesgc.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Profiling of (R)-BAY-598 for SMYD2 Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a significant role in cellular processes by methylating both histone and non-histone proteins. A key non-histone substrate of SMYD2 is the tumor suppressor protein p53. SMYD2-mediated monomethylation of p53 at lysine 370 (K370) can lead to a reduction in p53's DNA-binding affinity and subsequent transcriptional activation of its target genes. This modulation of p53 activity has implicated SMYD2 in the progression of various cancers, making it an attractive target for therapeutic intervention.

BAY-598 is a potent and selective inhibitor of SMYD2. It acts as a substrate-competitive inhibitor with respect to the peptide substrate. BAY-598 exists as two enantiomers, (S)-BAY-598 and (R)-BAY-598. The (S)-enantiomer is the more biologically active form. This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of (R)-BAY-598 against SMYD2.

Principle of the Assay

The inhibitory potential of (R)-BAY-598 on SMYD2 is quantified using a radiometric biochemical assay. This assay measures the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a synthetic peptide substrate derived from the p53 protein. The amount of radioactivity incorporated into the peptide is directly proportional to the enzymatic activity of SMYD2. By measuring the reduction in radioactivity in the presence of (R)-BAY-598, the compound's inhibitory potency (IC₅₀) can be determined.

Quantitative Data Summary

The inhibitory activities of both the (R)- and (S)-enantiomers of BAY-598 against SMYD2 are summarized below. The data highlights the stereospecificity of the SMYD2 active site.

| Compound | Target | Assay Type | IC₅₀ |

| (R)-BAY-598 | SMYD2 | Biochemical | 1.7 µM |

| (S)-BAY-598 | SMYD2 | Biochemical | 27 nM[1] |

| (S)-BAY-598 | SMYD2 | Cellular | 58 nM[1] |

Signaling Pathway Diagram

The following diagram illustrates the role of SMYD2 in the p53 signaling pathway and the point of inhibition by (R)-BAY-598.

References

Application Notes and Protocols for (R)-BAY-598 in Cell-Based Methylation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-598 is a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3] SMYD2 catalyzes the monomethylation of lysine residues on both histone and non-histone proteins, playing a crucial role in gene transcription and signaling pathways.[2][4] Dysregulation of SMYD2 has been implicated in various cancers, making it an attractive therapeutic target.[2][5] (R)-BAY-598 acts as a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, primarily targeting the methylation of p53 at lysine 370 (p53K370) and AHNAK.[1][6] These application notes provide detailed protocols for utilizing (R)-BAY-598 in cell-based methylation assays to probe SMYD2 activity and its downstream effects.

Quantitative Data

The following table summarizes the key quantitative data for (R)-BAY-598, facilitating experimental design and data comparison.

| Parameter | Value | Assay Type | Substrate | Notes | Reference(s) |

| Biochemical IC50 | 27 nM | Scintillation Proximity Assay (SPA) | p53 peptide | In vitro enzymatic assay. | [1][7] |

| Cellular IC50 | 58 nM | Cellular p53 Methylation Assay | p53 | Overexpression in HEK293T cells. | [6][7] |

| Cellular IC50 | ~1.7 µM | In-Cell Western (ICW) | AHNAK | Endogenous protein in MDA-MB231 cells. | [1] |

| Selectivity | >100-fold | Panel of 32 methyltransferases | Various | Highly selective for SMYD2 over other methyltransferases. | [1][7] |

Signaling Pathways

SMYD2 is involved in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. (R)-BAY-598, by inhibiting SMYD2, can modulate these pathways.

Experimental Protocols

Cellular p53 Methylation Assay Using Overexpression in HEK293T Cells

This protocol is designed to quantify the inhibition of SMYD2-mediated p53 methylation in a cellular context using transient overexpression of tagged proteins.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmids: FLAG-tagged SMYD2 and FLAG-tagged p53

-

Transfection reagent (e.g., Lipofectamine™ 3000)

-

(R)-BAY-598 (dissolved in DMSO)

-

MG132 (proteasome inhibitor, optional)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-FLAG, anti-p53K370me1, anti-total p53, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of complete growth medium and incubate overnight.[4]

-

Transfection: Co-transfect the cells with FLAG-SMYD2 and FLAG-p53 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[4][8]

-

Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of (R)-BAY-598 (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control. Incubate for an additional 24-48 hours. Optionally, treat cells with a proteasome inhibitor like MG132 for the last 4-6 hours to stabilize p53 protein levels.[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p53K370me1, anti-total p53, anti-FLAG, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Data Analysis:

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities. Normalize the p53K370me1 signal to the total p53 or FLAG-p53 signal.

-

Plot the normalized methylation levels against the log concentration of (R)-BAY-598 and fit a dose-response curve to determine the cellular IC50 value.

-

In-Cell Western (ICW) Assay for Endogenous AHNAK Methylation

This high-throughput assay measures the methylation of the endogenous SMYD2 substrate, AHNAK, directly in microplates.

Materials:

-

MDA-MB-231 cells (or another suitable cell line with detectable AHNAK methylation)

-

96-well or 384-well plates (black-walled, clear bottom recommended)

-

(R)-BAY-598 (dissolved in DMSO)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or equivalent)

-

Primary antibodies: anti-AHNAK methylation-specific antibody (e.g., SY46), anti-total AHNAK antibody (for normalization)

-

Fluorescently-labeled secondary antibodies (e.g., IRDye secondary antibodies)

-

Normalization stain (e.g., DRAQ5™ for DNA staining)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at an optimized density (e.g., 5,000-15,000 cells per well) and allow them to adhere overnight.[9]

-

Inhibitor Treatment: Treat the cells with a serial dilution of (R)-BAY-598 for 48-72 hours. Include a vehicle control (DMSO).

-

Fixation and Permeabilization:

-

Blocking: Wash the wells with PBS containing 0.1% Tween-20. Block for 1.5 hours at room temperature with a suitable blocking buffer.[10]

-

Primary Antibody Incubation: Incubate the cells with a cocktail of the anti-methyl-AHNAK and anti-total AHNAK primary antibodies (or in separate wells if using same-species antibodies) in blocking buffer overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the wells multiple times. Incubate with the appropriate fluorescently-labeled secondary antibodies (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature, protected from light.

-

Imaging: Wash the wells. If not using a total protein antibody for normalization, a DNA stain like DRAQ5™ can be added. Scan the plate using an infrared imaging system.

-

Data Analysis:

-

Quantify the fluorescence intensity in each channel for each well.

-

Normalize the methylation signal (e.g., 700 nm channel) to the total AHNAK or DNA stain signal (e.g., 800 nm channel).

-

Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50.

-

Conclusion

(R)-BAY-598 is a valuable chemical probe for investigating the biological functions of SMYD2. The protocols outlined above provide robust methods for quantifying the inhibition of SMYD2-mediated methylation in a cellular setting. These assays can be adapted for screening purposes, mechanism-of-action studies, and for understanding the downstream consequences of SMYD2 inhibition in various disease models. Careful optimization of cell lines, antibody concentrations, and incubation times is recommended for achieving reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

Application Notes and Protocols for (R)-BAY-598 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (R)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways for effective study design and execution.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of (R)-BAY-598 in various animal models.

Table 1: In Vivo Efficacy Study Dosages for (R)-BAY-598

| Animal Model | Cancer Type | Administration Route | Dosage Range | Dosing Frequency | Vehicle | Key Findings |

| Mice | Esophageal Squamous Cell Carcinoma (KYSE-150 Xenograft) | Oral (p.o.) | 10 - 100 mg/kg | Once daily (qd) | PEG 400/water (8:2) | Significant reduction in methylation of the SMYD2 substrate AHNAK starting at 30 mg/kg.[1] |

| Mice | Esophageal Squamous Cell Carcinoma (KYSE-150 Xenograft) | Oral (p.o.) | 500 mg/kg | Once daily (qd) | Solutol/ethanol/water (1:1:8) | Used in combination with doxorubicin, showing a significant reduction in tumor growth.[1] |

| Mice | Colon Tumor (HT-29 Xenograft) | Intraperitoneal (i.p.) | Not specified | Daily | DMSO | Significantly inhibited tumor growth and reduced tumor weight.[2] |

| Mice | Non-Small Cell Lung Cancer (Xenograft) | Not specified | Not specified | Not specified | Not specified | Synergistically suppressed tumor growth when combined with doxorubicin. |

Table 2: Pharmacokinetic Parameters of (R)-BAY-598 in Rodents

| Animal Model | Administration Route | Dosage | Key Parameters |

| Rats | Intravenous (i.v.) bolus | 0.4 mg/kg | Moderate blood clearance (1.6 L/h/kg).[3][4] |

| Rats | Oral (p.o.) | 0.8 mg/kg | Low bioavailability (24%).[3][4] |

Experimental Protocols

Preparation of (R)-BAY-598 for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of (R)-BAY-598 for oral or intraperitoneal administration in animal models.

Materials:

-

(R)-BAY-598 powder

-

Vehicle components (select one based on the experimental plan):

-

Polyethylene glycol 400 (PEG 400) and sterile water

-

Solutol HS 15, Ethanol, and sterile water

-

Dimethyl sulfoxide (DMSO)

-

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

For PEG 400/water vehicle: Prepare an 8:2 (v/v) solution of PEG 400 and sterile water. For example, to prepare 10 mL of vehicle, mix 8 mL of PEG 400 with 2 mL of sterile water.[1]

-

For Solutol/ethanol/water vehicle: Prepare a 1:1:8 (v/v/v) solution. For example, to prepare 10 mL of vehicle, mix 1 mL of Solutol HS 15, 1 mL of ethanol, and 8 mL of sterile water.[1]

-

For DMSO vehicle: Use 100% DMSO for initial solubilization. Further dilution with saline or PBS might be necessary depending on the final desired concentration and administration volume.

-

-

Drug Formulation:

-

Weigh the required amount of (R)-BAY-598 powder based on the desired final concentration and total volume needed for the study cohort.

-

Add a small amount of the chosen vehicle to the powder in a sterile tube.

-

Vortex thoroughly to create a homogenous suspension or solution.

-

If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may aid in dissolution.

-

Gradually add the remaining vehicle to reach the final desired concentration, vortexing intermittently to ensure homogeneity.

-

Visually inspect the solution for any precipitation before administration.

-

Protocol for a Tumor Xenograft Efficacy Study in Mice

Objective: To evaluate the anti-tumor efficacy of (R)-BAY-598 in a subcutaneous tumor xenograft mouse model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID or Rag1-/-), 6-8 weeks old.[2]

-

Human cancer cell line of interest (e.g., KYSE-150, HT-29).[1][2]

-

Matrigel or a similar basement membrane matrix.[5]

-

(R)-BAY-598 formulation.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Animal balance.

-

Sterile syringes and needles.

-

Oral gavage needles (for p.o. administration).

Procedure:

-

Tumor Cell Implantation:

-

Harvest cultured cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Administer (R)-BAY-598 or vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dosage and frequency (e.g., 50 mg/kg, once daily).

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint Analysis:

-

Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be processed for further analysis, such as:

-

Western Blotting: To assess the methylation status of SMYD2 substrates (e.g., AHNAK, p53).

-

Immunohistochemistry (IHC): To evaluate markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[2]

-

-

Signaling Pathways and Experimental Workflows

SMYD2 Signaling Pathway

(R)-BAY-598 acts as a selective inhibitor of SMYD2, a lysine methyltransferase. SMYD2 has been shown to methylate both histone and non-histone proteins, thereby regulating gene transcription and various cellular processes. Key non-histone substrates of SMYD2 include the tumor suppressor p53 and AHNAK.[1] Methylation of p53 by SMYD2 at lysine 370 can inhibit its transcriptional activity, thereby suppressing apoptosis.[1] By inhibiting SMYD2, (R)-BAY-598 can restore p53 function and sensitize cancer cells to chemotherapeutic agents like doxorubicin.

Caption: (R)-BAY-598 inhibits SMYD2, preventing p53 methylation and promoting apoptosis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for an in vivo efficacy study of (R)-BAY-598 in a tumor xenograft model.

Caption: Workflow for an in vivo tumor xenograft study with (R)-BAY-598.

References

- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BiTE® Xenograft Protocol [protocols.io]

Application Notes and Protocols for Detecting p53 Methylation Following (R)-BAY-598 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA damage, oncogene activation, and hypoxia.[1][2] Its activity is tightly regulated by a variety of post-translational modifications, including methylation.[1][2] The methylation of p53, particularly at lysine 370 (K370), by the protein lysine methyltransferase SMYD2 has been shown to inhibit its transcriptional activity.[3][4][5] (R)-BAY-598 is the R-enantiomer of BAY-598, a potent and selective inhibitor of SMYD2.[3][6][7][8] By inhibiting SMYD2, (R)-BAY-598 is expected to decrease the methylation of p53 at K370, thereby restoring its tumor-suppressive functions.[3][4][5]

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the changes in p53 methylation at K370 in response to treatment with (R)-BAY-598. The protocol includes methods for cell culture and treatment, protein extraction, optional immunoprecipitation for signal enrichment, and Western blot analysis.

Mechanism of Action of (R)-BAY-598